molecular formula C23H18N2O3 B5062374 [2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid

[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid

Cat. No. B5062374
M. Wt: 370.4 g/mol
InChI Key: GSKAGXBVASNNGT-UHFFFAOYSA-N
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Description

[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid, also known as DPIPA, is a chemical compound that has been the subject of extensive research in recent years due to its potential applications in various fields. DPIPA is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. It has a molecular formula of C26H20N2O3 and a molecular weight of 416.45 g/mol.

Mechanism of Action

The mechanism of action of [2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various systems. In animal studies, this compound has been shown to reduce inflammation and tumor growth, as well as improve cognitive function. In plant studies, this compound has been shown to enhance plant growth and increase resistance to stress factors such as drought and disease. However, the exact mechanisms underlying these effects are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of [2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid is its relatively simple synthesis method and high purity. This makes it a useful compound for studying the effects of specific chemical structures on biological systems. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on [2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid. One direction is the development of new drugs based on its anti-inflammatory and anti-tumor properties. Another direction is the study of its effects on plant growth and stress resistance, with the goal of improving crop yields and sustainability. Additionally, the use of this compound as a building block for the synthesis of new materials with unique properties is an area of active research.

Synthesis Methods

[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid can be synthesized through a series of chemical reactions, starting with the condensation of 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol and chloroacetic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized and improved over time, resulting in high yields and purity of the final product.

Scientific Research Applications

[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been studied for its ability to enhance plant growth and resistance to stress factors such as drought and disease. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-20(27)15-28-19-14-8-7-13-18(19)23-24-21(16-9-3-1-4-10-16)22(25-23)17-11-5-2-6-12-17/h1-14H,15H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKAGXBVASNNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3OCC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196702
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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